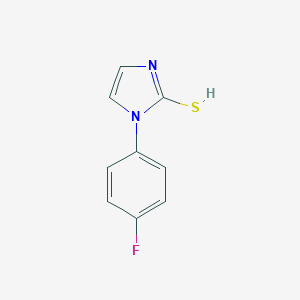

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYZXHXGBADGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938522 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-07-2 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazole-2-thione Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds and approved drugs.[1] When functionalized with a thione group at the 2-position, the resulting imidazole-2-thione moiety exhibits unique chemical properties, including the ability to engage in metal chelation and redox interactions.[1] This versatility allows for interference with multiple biological targets, making imidazole-2-thione derivatives a subject of intense research in drug discovery.[1] Notably, these scaffolds have demonstrated significant potential as anticancer agents, with some derivatives progressing to clinical trials.[1] This guide provides a comprehensive technical overview of a specific derivative, 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione, focusing on its synthesis, characterization, and prospective applications in oncology.

Synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione: A Step-by-Step Protocol

The synthesis of 1-aryl-1H-imidazole-2(3H)-thiones can be achieved through a multi-step process. The following protocol is a representative method adapted from general procedures for the synthesis of N-substituted imidazole-2-thiones.

Experimental Protocol:

Step 1: Synthesis of the α-amino ketone intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4'-fluoroacetophenone hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Neutralization: Add a weak base, for example, sodium bicarbonate (1.1 equivalents), to the solution to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30 minutes.

-

Reaction with isothiocyanate: To the resulting suspension, add ammonium thiocyanate (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate, the intermediate thiourea derivative, is collected by filtration, washed with water, and dried.

Step 2: Cyclization to form the imidazole-2-thione ring

-

Reaction Setup: Suspend the dried thiourea intermediate from Step 1 in an acidic medium, such as a mixture of acetic acid and hydrochloric acid.

-

Heating: Heat the suspension at a temperature of 80-100 °C for 2-4 hours. The cyclization reaction will lead to the formation of the desired 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione.

-

Isolation and Purification: Cool the reaction mixture and neutralize it with a base like ammonium hydroxide. The crude product will precipitate out. Collect the solid by filtration, wash thoroughly with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione.

Physicochemical Characterization

The structural confirmation and purity of the synthesized 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione are established through various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the fluorophenyl ring will appear as multiplets in the downfield region. Protons on the imidazole ring will also be observed in the aromatic region. The N-H proton of the thione tautomer will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum will show characteristic peaks for the carbons of the fluorophenyl and imidazole rings. The C=S carbon will have a distinct chemical shift in the downfield region. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=S stretching, and C-F stretching will be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound will be observed, confirming its identity. |

Biological Activity and Therapeutic Potential in Oncology

Derivatives of the imidazole-2-thione scaffold have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and progression.[2] While specific data for 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is emerging, the known activities of structurally similar compounds provide a strong rationale for its investigation as a therapeutic candidate.

Potential Mechanisms of Action:

-

Cell Cycle Arrest and Apoptosis: Many imidazole-2-thione derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[3][4] This is a crucial mechanism for eliminating malignant cells.

-

Inhibition of Key Signaling Pathways: These compounds have been found to inhibit critical signaling pathways involved in cancer cell proliferation and survival. For instance, they can act as inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase, both of which are important targets in cancer therapy.[4][5]

-

Anti-Metastatic Properties: Some S-substituted imidazole-2-thione derivatives have exhibited potent anti-metastatic properties by inhibiting the migration and invasion of cancer cells.[2] This is often correlated with the downregulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix during metastasis.[2]

-

Topoisomerase II Inhibition: Recent studies have indicated that some imidazole-2-thiones can act as dual DNA intercalators and topoisomerase II inhibitors.[6] Topoisomerase II is a vital enzyme for DNA replication and repair, and its inhibition leads to catastrophic DNA damage and cell death in rapidly dividing cancer cells.[6]

Potential Signaling Pathways Targeted by Imidazole-2-Thiones:

Caption: Potential molecular targets and cellular outcomes of imidazole-2-thione derivatives.

Future Directions and Conclusion

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione represents a promising molecule within the broader class of imidazole-2-thione derivatives for the development of novel anticancer therapeutics. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed using standard analytical techniques. Based on the extensive research on related compounds, it is hypothesized that 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione will exhibit significant anticancer activity, potentially through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.

References

-

El-Sayed, E.-S. H., et al. (2021). 5-Aryl-1-Arylideneamino-1 H-Imidazole-2(3 H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]

-

El-Sayed, E.-S. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. PubMed, 33806983. [Link]

-

Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

-

Leppänen, J. (2018). Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. JYU theses. [Link]

-

Ubeik, R., et al. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2607820. [Link]

-

Ubeik, R., et al. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PubMed, 41492998. [Link]

-

El-Sayed, E.-S. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. [Link]

-

Abdelgawad, M. A., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

Sources

- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aryl-1-Arylideneamino-1 H-Imidazole-2(3 H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Introduction: The Strategic Integration of Fluorophenyl Moieties into the Imidazole-2-Thione Scaffold

An In-Depth Technical Guide on the Discovery of Fluorophenyl-Substituted Imidazole-2-Thiones

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[2][3] Within this versatile class, imidazole-2-thiones have garnered significant attention due to their unique electronic and structural properties conferred by the thiourea moiety. This functional group can participate in metal chelation and redox interactions, enabling these molecules to engage with a variety of biological targets.[4][5]

The strategic incorporation of fluorophenyl substituents onto the imidazole-2-thione scaffold represents a key advancement in the quest for more potent and selective therapeutic agents. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluorophenyl-substituted imidazole-2-thiones, offering field-proven insights for researchers in drug development.

Synthetic Pathways to Fluorophenyl-Substituted Imidazole-2-Thiones

The synthesis of fluorophenyl-substituted imidazole-2-thiones can be achieved through several established chemical routes. A common and effective strategy involves the cyclization of appropriately substituted thiourea precursors.

General Synthetic Workflow

The synthesis typically commences with the reaction of a fluorophenyl-substituted α-haloketone with a thiourea or a substituted thiosemicarbazone. For instance, the condensation of 2-bromo-4-fluoroacetophenone with thiosemicarbazones under reflux in ethanol is a method used to generate related fluorophenyl-substituted thiazoles, and similar principles can be applied for imidazole synthesis.[6] Another prevalent approach involves the reaction of a fluorophenyl-substituted amine with an isothiocyanate to form a thiourea, which is then cyclized.

Below is a generalized workflow illustrating a common synthetic approach:

Caption: Generalized synthetic workflow for fluorophenyl-substituted imidazole-2-thiones.

Exemplary Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione

This protocol describes a representative synthesis based on established methodologies for similar heterocyclic compounds.

Step 1: Synthesis of the Thiourea Intermediate

-

To a solution of 2-amino-1-phenylethanone hydrochloride (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) and stir at room temperature for 15 minutes.

-

Add 4-fluorophenyl isothiocyanate (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude thiourea intermediate.

Step 2: Cyclization to the Imidazole-2-thione

-

Suspend the crude thiourea intermediate in glacial acetic acid.

-

Heat the mixture to reflux for 3-5 hours.

-

Monitor the cyclization by TLC.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to yield the pure 1-(4-fluorophenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione.

Structural Elucidation and Physicochemical Properties

The unambiguous determination of the chemical structure of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are instrumental in confirming the presence and connectivity of the fluorophenyl and imidazole-2-thione moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the synthesized compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction offers definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. Studies on related imidazole derivatives have shown how intermolecular interactions, such as hydrogen bonding, contribute to the stability of the crystal lattice.[7]

The core of these molecules features a thiourea moiety within the imidazole ring. Quantum-chemical calculations and X-ray diffraction data of imidazole-2-thione reveal a planar structure with a significant contribution from a dipolar resonance form, where a negative charge is localized on the exocyclic sulfur atom.[4] This electronic distribution is crucial for the molecule's ability to engage in biological interactions.

Biological Activities and Structure-Activity Relationships (SAR)

Fluorophenyl-substituted imidazole-2-thiones have demonstrated promising activity in several therapeutic areas, most notably in oncology.

Anticancer Activity

Recent studies have highlighted the potential of imidazole-2-thione derivatives as potent anticancer agents.[5][8] These compounds can induce apoptosis and inhibit cell migration and invasion, key processes in cancer metastasis.[5] For example, certain S-substituted imidazole-2-thione derivatives have shown submicromolar cytotoxicity against lung, cervical, and colorectal cancer cell lines, with selectivity over normal fibroblasts.[5]

The mechanism of action often involves the inhibition of key enzymes like matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis.[5] Some derivatives also act as DNA intercalators and topoisomerase II inhibitors.[8][9]

The following diagram illustrates the induction of apoptosis, a common mechanism of action for these compounds:

Caption: Proposed mechanism of apoptosis induction by fluorophenyl-substituted imidazole-2-thiones.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is significantly influenced by the substitution pattern on both the phenyl and imidazole rings.[9]

-

Substitution on the Phenyl Ring: The position and number of fluorine atoms on the phenyl ring can modulate the compound's electronic properties and its ability to fit into the active site of target proteins. For instance, a 4-chlorophenyl substitution at position 4 of the imidazole-2-thione ring has been shown to significantly enhance topoisomerase inhibitory activity compared to an unsubstituted phenyl ring.[8][9]

-

Substitution on the Imidazole Ring: Substituents at other positions of the imidazole ring also play a crucial role. For example, the nature of the group at the N-atom can impact the compound's anticancer potency.[9] Studies on related thiazole derivatives have shown that a benzylthio group can lead to a significant improvement in cytotoxic activity compared to a methylthio group.[10]

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of representative imidazole-2-thione derivatives against various cancer cell lines.

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5b | N-phenyl, 4-phenyl | MCF-7 (Breast) | 5.105 | [8] |

| 5h | N-phenyl, 4-(4-chlorophenyl) | MCF-7 (Breast) | 2.65 | [8] |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 8.240 | [8] |

| Compound 24 | S-substituted | A-549 (Lung) | < 1 | [5] |

| Compound 24 | S-substituted | HeLa (Cervical) | < 1 | [5] |

| Compound 24 | S-substituted | HCT-116 (Colorectal) | < 1 | [5] |

Conclusion and Future Directions

Fluorophenyl-substituted imidazole-2-thiones represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The strategic introduction of fluorophenyl groups has proven to be an effective approach for enhancing the biological activity and pharmacological profile of the imidazole-2-thione scaffold.

Future research in this area should focus on:

-

Lead Optimization: Further exploration of the structure-activity relationships to design and synthesize more potent and selective analogs.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety of lead candidates.

-

Exploration of Other Therapeutic Areas: Investigating the potential of these compounds for treating other diseases, such as microbial infections and inflammatory disorders.

The continued development of fluorophenyl-substituted imidazole-2-thiones holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

- Imidazole-2-Thiones: Synthesis, Structure, Properties.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Taylor & Francis Online.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.

- Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. MDPI.

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.

- New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and.

- Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. scialert.net [scialert.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thione-Thiol Tautomerism of 1-(4-fluorophenyl)-1H-imidazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the tautomeric equilibrium of 1-(4-fluorophenyl)-1H-imidazole-2(3H)-thione, a molecule of significant interest in medicinal chemistry. The imidazole scaffold is a cornerstone in drug design, recognized for its synthetic accessibility and diverse biological activities.[1][2] The tautomerism between the thione and thiol forms of this compound is a critical determinant of its physicochemical properties, biological activity, and metabolic fate. An understanding of this dynamic equilibrium is paramount for its effective application in drug discovery and development.

The Fundamental Principle: Thione-Thiol Tautomerism

Tautomerism describes the dynamic equilibrium between two or more interconverting isomers, known as tautomers.[3] In the case of 1-(4-fluorophenyl)-1H-imidazole-2(3H)-thione, the equilibrium of interest is the prototropic tautomerism between the thione (amide) and thiol (iminol) forms. This process involves the migration of a proton and a concurrent shift of a double bond.[4]

It is a well-established principle that in heterocyclic systems, the thione form generally predominates in the solid state and in neutral or acidic solutions.[4] However, the equilibrium can be influenced by various factors, including the solvent, temperature, and pH. In alkaline conditions, the equilibrium tends to shift towards the thiol form.[4]

Synthesis of 1-(4-fluorophenyl)-1H-imidazole-2(3H)-thione

The synthesis of 1-aryl-1H-imidazole-2(3H)-thiones can be achieved through several established synthetic routes. A common and effective method involves the reaction of an N-aryl-1,2-diaminoalkane with carbon disulfide. This approach provides a straightforward pathway to the desired imidazole-2-thione core structure.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of N-(4-fluorophenyl)ethane-1,2-diamine.

-

To a solution of 4-fluoroaniline in a suitable solvent (e.g., ethanol), add 2-bromoethylamine hydrobromide.

-

The reaction mixture is stirred at reflux for several hours.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired N-(4-fluorophenyl)ethane-1,2-diamine.

-

-

Step 2: Cyclization to form 1-(4-fluorophenyl)-1H-imidazole-2(3H)-thione.

-

Dissolve the N-(4-fluorophenyl)ethane-1,2-diamine in a suitable solvent (e.g., ethanol or pyridine).

-

Add carbon disulfide dropwise to the solution at room temperature.[5]

-

The reaction mixture is then heated to reflux for several hours.

-

After cooling, the product precipitates and can be collected by filtration, washed with a cold solvent, and purified by recrystallization.

-

Investigating the Tautomeric Equilibrium: A Multi-faceted Approach

A combination of spectroscopic and computational methods is essential for a thorough investigation of the thione-thiol tautomerism.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the predominant tautomeric form in solution.[6]

-

¹H NMR: In the thione form, a characteristic signal for the N-H proton is expected. The chemical shift of this proton can be influenced by the solvent and concentration. The protons on the imidazole ring will also exhibit distinct chemical shifts.

-

¹³C NMR: The C=S carbon of the thione form typically resonates at a significantly downfield chemical shift (around 175-180 ppm).[7] The presence of this signal is a strong indicator of the thione tautomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers

| Tautomer | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thione | N-H | 11.0 - 13.0 | - |

| Thione | C=S | - | 175 - 180 |

| Thiol | S-H | 3.0 - 5.0 | - |

| Thiol | C-S | - | 110 - 120 |

UV-Visible Spectroscopy: The electronic transitions in the thione and thiol forms are different, leading to distinct absorption spectra.[4] The thione form typically exhibits a strong absorption band at a longer wavelength compared to the thiol form. By monitoring the changes in the UV-Vis spectrum under different solvent conditions (polar vs. non-polar) and pH, the position of the tautomeric equilibrium can be inferred.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique can be used to separate and identify the two tautomers in solution, providing a quantitative assessment of their relative abundance.[4]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for understanding the intrinsic stability of the tautomers and the energy barrier for their interconversion.[8]

Computational Protocol:

-

Geometry Optimization: The structures of both the thione and thiol tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculations: Single-point energy calculations at a higher level of theory can provide more accurate relative energies of the tautomers. Gas-phase calculations generally show the thione form to be more stable.[8]

-

Solvent Effects: The influence of a solvent can be modeled using implicit solvation models (e.g., Polarizable Continuum Model - PCM).

-

Transition State Search: The transition state for the proton transfer reaction is located to determine the energy barrier for the interconversion of the tautomers.

Implications in Drug Development

The tautomeric state of 1-(4-fluorophenyl)-1H-imidazole-2(3H)-thione has profound implications for its drug-like properties:

-

Receptor Binding: The different tautomers will have distinct shapes, hydrogen bonding capabilities, and electrostatic potentials, leading to different binding affinities for a biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability are influenced by the predominant tautomeric form, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Metabolic Stability: The thione and thiol forms may be metabolized by different enzymatic pathways, impacting the drug's half-life and potential for drug-drug interactions.

The imidazole-2-thione scaffold and its derivatives have shown promise as anticancer and anti-metastatic agents.[1][9] A thorough understanding of their tautomeric behavior is crucial for optimizing their therapeutic potential.

Conclusion

The tautomerism of 1-(4-fluorophenyl)-1H-imidazole-2(3H)-thione is a complex phenomenon governed by a delicate balance of intrinsic structural stability and environmental factors. A comprehensive investigation employing a synergistic combination of advanced spectroscopic techniques and computational modeling is essential to fully characterize this equilibrium. The insights gained from such studies are not merely of academic interest but are critical for the rational design and development of novel therapeutics based on the imidazole-2-thione scaffold.

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism in imidazole unit. Retrieved from [Link]

-

Owczarzak, A. M., & Kubicki, M. (2012). 4-Phenyl-1H-imidazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1686. Retrieved from [Link]

-

Al-Ostath, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5486. Retrieved from [Link]

-

HETEROCYCLES. (1991). Prototropic tautomerism of heteroaromatic compounds. Retrieved from [Link]

-

Golcienė, A., et al. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2607820. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of the Iranian Chemical Society, 21(1), 1-19. Retrieved from [Link]

-

Golcienė, A., et al. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2607820. Retrieved from [Link]

-

Muscarà, C., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1644. Retrieved from [Link]

-

Ghafouri, R., & Vessally, E. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 945-953. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical studies on tautomerism of imidazole-2-selenone. Retrieved from [Link]

-

Ghorab, M. M., et al. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 2(3), 226-235. Retrieved from [Link]

-

de la Vega de León, A., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 1997-2005. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]

-

Haslinger, S., et al. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o945-o946. Retrieved from [Link]

-

Al-Azri, N. H., et al. (2023). Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. New Journal of Chemistry, 47(25), 11953-11961. Retrieved from [Link]

-

SciSpace. (n.d.). The thione-thiol tautomerism in simple thioamides. Retrieved from [Link]

-

Wiley-VCH. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Retrieved from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

-

Química Organica.org. (n.d.). Tautomerism in aromatic heterocycles. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism: Methods and Theories. Retrieved from [Link]

-

Science.gov. (n.d.). tautomerism: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). H NMR studies of some imidazole ligands coordinated to Co(III). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

-

Koch, K. R. (2001). 1-Methyl-1H-benzimidazole-2(3H)-thione. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 11), 1316-1317. Retrieved from [Link]

Sources

- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. jocpr.com [jocpr.com]

- 5. 1-Methyl-1H-benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed Synthesis Protocol for 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione: A Key Scaffold for Pharmaceutical Research

An Application Note for Researchers and Drug Development Professionals

Abstract

The 1-aryl-1H-imidazole-2(3H)-thione moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antifungal, and antithyroid properties.[1][2][3][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione, a key analog for structure-activity relationship (SAR) studies. The protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural instructions, mechanistic insights, characterization data, and expert troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Context

Imidazole derivatives are a cornerstone of heterocyclic chemistry and are integral to numerous pharmaceutical agents. The incorporation of a thione group at the C2 position, along with an aryl substituent at the N1 position, gives rise to the 1-aryl-1H-imidazole-2(3H)-thione class. These compounds have garnered significant attention for their diverse pharmacological profiles.[3][5] For instance, various imidazole-2-thione derivatives have been shown to inhibit cancer cell proliferation and restrict the growth of tumor spheroids, suggesting potential as both cytotoxic and anti-metastatic agents.[4]

The synthesis described herein follows a robust and well-established two-step pathway: (1) nucleophilic substitution to form an N-aryl amino acetal intermediate, followed by (2) an acid-catalyzed cyclization with a thiocyanate salt. This method is advantageous due to its operational simplicity and the general availability of the starting materials.

Overall Reaction Scheme

The synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is achieved via the following two-step sequence:

Step 1: Synthesis of N-(2,2-diethoxyethyl)-4-fluoroaniline (Intermediate 2)

Caption: Nucleophilic substitution reaction between 4-fluoroaniline (1) and 2-bromoacetaldehyde diethyl acetal to yield the key intermediate N-(2,2-diethoxyethyl)-4-fluoroaniline (2).

Step 2: Synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione (Product 4)

Caption: Acid-catalyzed cyclization of intermediate (2) with potassium thiocyanate (3) to form the target compound (4).

Mechanistic Rationale

The second step, the cyclization, is the critical bond-forming process that constructs the imidazole ring. The reaction proceeds via the initial formation of a thiourea derivative from the reaction of the amine intermediate with thiocyanic acid (generated in situ from KSCN and HCl). This is followed by an intramolecular cyclization where the nitrogen attacks the electrophilic carbon of one of the acetal's ethoxy groups, which is protonated by the acid catalyst. The subsequent elimination of ethanol and water drives the reaction towards the formation of the stable aromatic imidazole-2-thione ring.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Equipment

Reagents:

-

4-Fluoroaniline (≥99%)

-

2-Bromoacetaldehyde diethyl acetal (95%)

-

Potassium thiocyanate (KSCN, ≥99%)

-

Sodium bicarbonate (NaHCO₃, ≥99%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, concentrated, 37%)

-

Ethanol (absolute)

-

Ethyl acetate (EtOAc, ACS grade)

-

Hexanes (ACS grade)

-

Deionized water

Equipment:

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

4-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact. Handle with care.

-

2-Bromoacetaldehyde diethyl acetal: Lachrymator and corrosive. Avoid inhalation and contact with skin.

-

Potassium Thiocyanate (KSCN): Harmful if swallowed or in contact with skin. Crucially, contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas. Ensure the reaction setup is contained within the fume hood and that any quenching steps are performed slowly and carefully.[6][7][8][9]

-

Concentrated HCl: Highly corrosive. Handle with extreme care.

Part A: Synthesis of N-(2,2-diethoxyethyl)-4-fluoroaniline (2)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroaniline (5.55 g, 50 mmol, 1.0 eq) and sodium bicarbonate (8.4 g, 100 mmol, 2.0 eq) in absolute ethanol (100 mL).

-

Reagent Addition: While stirring, add 2-bromoacetaldehyde diethyl acetal (10.84 g, 55 mmol, 1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the 4-fluoroaniline spot.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethanol. Concentrate the filtrate using a rotary evaporator to obtain a crude oil.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate 2 as an oil. This intermediate is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Part B: Synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione (4)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude N-(2,2-diethoxyethyl)-4-fluoroaniline (approx. 50 mmol, 1.0 eq) from Part A in deionized water (50 mL).

-

Thiocyanate Addition: Add potassium thiocyanate (5.83 g, 60 mmol, 1.2 eq) to the solution and stir until it dissolves.

-

Acidification and Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid (10 mL) dropwise. CAUTION: This step is exothermic and may release toxic gases. After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 3-4 hours. A precipitate should form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature, then further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted KSCN and other water-soluble impurities.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent, typically ethanol or an ethanol/water mixture, to yield the final product 4 as a crystalline solid. Dry the purified product under vacuum.

Data Summary and Visualization

Reagent and Product Data

| Compound Name | Formula | MW ( g/mol ) | Role | Moles (mmol) | Mass (g) | Equivalents |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | Starting Material | 50 | 5.55 | 1.0 |

| 2-Bromoacetaldehyde diethyl acetal | C₆H₁₃BrO₂ | 197.07 | Reagent | 55 | 10.84 | 1.1 |

| Potassium Thiocyanate | KSCN | 97.18 | Reagent | 60 | 5.83 | 1.2 |

| 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione | C₉H₇FN₂S | 194.23 | Product (Theoretical) | 50 | 9.71 | - |

Synthetic Workflow Diagram

Caption: Workflow for the two-step synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione.

Characterization and Expected Results

-

Appearance: Off-white to pale yellow crystalline solid.

-

Yield: 65-80% (overall).

-

Melting Point: Literature values for similar compounds suggest a melting point in the range of 140-180 °C. The exact value should be determined experimentally.

-

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.2 (s, 1H, N-H), 7.5-7.7 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 7.1 (d, 1H, Imidazole-H), 6.9 (d, 1H, Imidazole-H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~165.0 (C=S), 161.0 (d, C-F), 134.0 (Ar-C), 128.0 (d, Ar-CH), 118.0 (Imidazole-CH), 116.0 (d, Ar-CH), 115.0 (Imidazole-CH).

-

FT-IR (KBr, cm⁻¹): ~3100 (N-H stretch), ~1510 (Ar C=C stretch), ~1250 (C=S stretch), ~1220 (C-F stretch).

-

MS (ESI+): m/z = 195.04 [M+H]⁺.

-

Troubleshooting and Field Insights

| Problem | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or inefficient base. | Increase reflux time. Ensure NaHCO₃ is finely powdered. Consider a stronger, non-nucleophilic base like K₂CO₃. |

| Product in Step 2 is oily/gummy | Presence of impurities; incomplete cyclization. | Ensure the intermediate from Step 1 is reasonably pure. Increase heating time or temperature slightly in Step 2. |

| Product is highly colored | Formation of oxidative side products. | During recrystallization, add a small amount of activated charcoal to the hot solution and filter hot. |

| No precipitate forms in Step 2 | Reaction has not proceeded; insufficient acid or heat. | Check the pH to ensure it is strongly acidic. Ensure the reaction temperature is maintained at ~100 °C. |

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione. By providing a thorough explanation of the procedure, underlying mechanism, safety considerations, and characterization benchmarks, this guide serves as a valuable resource for researchers aiming to synthesize this and related compounds for applications in drug discovery and materials science.

References

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]

-

Sharma, D., & Narasimhan, B. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Medicinal Chemistry Research, 21, 2047–2065. [Link]

-

Golcienė, A., et al. (2022). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1668-1684. [Link]

-

Organic Syntheses. (n.d.). o-chloroaniline thiocyanate. Organic Syntheses Procedure. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium thiocyanate. Retrieved from [Link]

-

Patel, H. D., Daraji, D. G., & Prajapati, N. P. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2137-2155. [Link]

-

Science Alert. (2012). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Trends in Applied Sciences Research, 7(1), 1-20. [Link]

- Google Patents. (2014). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.

-

West Liberty University. (2008). MATERIAL SAFETY DATA SHEET Potassium thiocyanate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET Potassium thiocyanate. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. scialert.net [scialert.net]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Application Notes & Protocols: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione

Introduction: Rationale for a Mechanistic Approach

The compound 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione belongs to the imidazole-2-thione scaffold class, a group of heterocyclic compounds noted for their diverse pharmacological activities. Derivatives of this scaffold have demonstrated significant potential as anticancer agents, often acting through complex mechanisms that may include the induction of apoptosis, cell cycle arrest, and the modulation of cellular redox environments.[1][2] The thione motif, with its capacity for metal chelation and redox interactions, suggests that compounds like 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione could interfere with multiple biological targets, making a comprehensive cytotoxicity assessment essential.[1]

A frequent objective of in vitro cytotoxicity testing is to determine the concentration of a test compound that induces cell death.[3] This guide moves beyond a single endpoint (e.g., IC50) to advocate for a multi-assay, mechanism-centric approach. By integrating data from assays that probe different cellular integrity and death pathways—metabolic activity, membrane integrity, apoptosis, and oxidative stress—researchers can construct a detailed cytotoxicity profile. This approach not only quantifies if a compound is toxic but also provides critical insights into how it elicits its effects, a crucial step in early-stage drug development and risk assessment.

This document provides a suite of validated protocols to empower researchers to dissect the cytotoxic effects of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione, ensuring data of the highest scientific integrity.

Foundational Cytotoxicity Assessment: The Triad of Viability

The initial assessment of cytotoxicity should establish a baseline of the compound's effect on cell viability and membrane integrity. We recommend a triad of assays—MTT, Neutral Red, and LDH—to provide a robust and cross-validated initial dataset.

Principle of the Triad

No single assay is definitive. The MTT assay measures mitochondrial reductase activity, a proxy for metabolic health.[4] The Neutral Red (NR) uptake assay assesses lysosomal membrane integrity, as only viable cells can sequester the dye.[5][6] The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, a hallmark of plasma membrane rupture and necrosis.[7] Running these in parallel provides a more complete picture than any single method alone. For example, a compound might inhibit mitochondrial function (low MTT reading) without immediately compromising membrane integrity (low LDH release).

Workflow for Foundational Cytotoxicity Screening

Caption: Foundational cytotoxicity screening workflow.

Protocol: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][8]

-

Materials:

-

MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C.[4]

-

Solubilization solution: DMSO or acidified isopropanol (e.g., 0.04 N HCl in isopropanol).

-

96-well clear flat-bottom plates.

-

-

Procedure:

-

Seed 1,000 to 100,000 cells per well in 100 µL of culture medium.[9] Incubate for 24 hours.

-

Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well (final concentration 0.45-0.5 mg/mL).[10]

-

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

-

Carefully aspirate the medium.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8][9]

-

Protect the plate from light and agitate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[4][8]

-

Read absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.[4]

-

Protocol: Neutral Red (NR) Uptake Assay

This method relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5][11]

-

Materials:

-

Procedure:

-

Perform cell seeding and compound treatment as described in the MTT protocol (Steps 1-2).

-

After the treatment period, remove the culture medium.

-

Add 100 µL of the pre-warmed Neutral Red working solution to each well.

-

Incubate for 2-3 hours at 37°C, allowing the dye to be incorporated into the lysosomes of viable cells.[5]

-

Discard the NR solution and gently rinse the cells with 150 µL of DPBS.[5]

-

Add 100 µL of the destain solution to each well.

-

Agitate on an orbital shaker for 10 minutes to extract the dye.

-

Read absorbance at 540 nm.

-

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies LDH released from damaged cells into the supernatant. It is a reliable marker for necrosis or late apoptosis.[7]

-

Materials:

-

Commercially available LDH assay kit (e.g., from Promega, Thermo Fisher, Sigma-Aldrich). These kits typically contain the substrate mix and lysis buffer.

-

96-well plates (can be the same plates from treatment).

-

-

Procedure:

-

Perform cell seeding and compound treatment as described previously. Include controls for maximum LDH release (cells treated with lysis buffer provided in the kit 45 minutes before the assay endpoint).

-

After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cell monolayer.

-

Prepare the LDH reaction mix according to the manufacturer's instructions.[13]

-

Add an equal volume of the reaction mix (e.g., 50 µL) to the supernatant in the new plate.[3]

-

Incubate for 10-30 minutes at room temperature, protected from light.[13]

-

Add the stop solution if provided by the kit.[3]

-

Read absorbance at the specified wavelength (typically 450-490 nm).

-

Data Presentation and Interpretation

Summarize the results in a table to facilitate comparison between the assays.

| Assay Type | Endpoint Measured | IC50 (µM) at 24h | IC50 (µM) at 48h |

| MTT | Mitochondrial Dehydrogenase Activity | Value | Value |

| Neutral Red | Lysosomal Integrity | Value | Value |

| LDH Release | Membrane Integrity (Necrosis) | EC50 Value | EC50 Value |

Interpretation Insight: A significant discrepancy between the IC50 values from MTT/NR and the LDH assay (e.g., a much lower IC50 for MTT) suggests a cytostatic effect or early apoptotic events that do not immediately lead to membrane rupture.

Mechanistic Investigation: Unraveling the Mode of Cell Death

Based on the initial screening, if 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Apoptosis vs. Necrosis Detection: Annexin V & Propidium Iodide (PI) Assay

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[14]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]

Logical Flow of Apoptosis/Necrosis Differentiation

Caption: Differentiating cell death modes via Annexin V/PI staining.

Protocol: Annexin V-FITC/PI Staining

-

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and a binding buffer).

-

Cold PBS.

-

Flow cytometer.

-

-

Procedure:

-

Induce apoptosis by treating cells with 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione at its approximate IC50 concentration for a relevant time period (e.g., 24 hours).[17] Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Centrifuge the cell suspension (1-5 x 10⁵ cells) and wash once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze immediately by flow cytometry (within 1 hour). FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Confirmation of Apoptosis: Caspase-3/7 Activity Assay

To confirm the involvement of the caspase cascade, a key component of the apoptotic pathway, measure the activity of effector caspases 3 and 7.

-

Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[18] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[18]

-

Procedure (using a luminescent kit like Promega's Caspase-Glo® 3/7):

-

Seed cells in a white-walled 96-well plate and treat with the test compound.

-

After treatment, allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[19]

-

Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[19]

-

Gently mix on a plate shaker for 30-60 seconds.[19]

-

Incubate at room temperature for 1 to 3 hours.[19]

-

Measure luminescence using a plate-reading luminometer.

-

Advanced Mechanistic Insights: Oxidative Stress and Mitochondrial Health

The imidazole-2-thione scaffold has been linked to the perturbation of cellular redox environments.[1] Therefore, investigating oxidative stress and mitochondrial integrity is a critical step in profiling 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in apoptosis.[20] This can be measured using cationic dyes like JC-1 or TMRE.

-

Principle (using TMRE): Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[20] A decrease in ΔΨm results in reduced TMRE accumulation and thus, a weaker fluorescent signal.

-

Procedure:

-

Seed and treat cells in a black, clear-bottom 96-well plate. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).

-

At the end of the treatment period, add TMRE dye to the culture medium at a final concentration of 200-1000 nM.[21]

-

Wash the cells gently with pre-warmed PBS or assay buffer to remove excess dye.[21]

-

Add 100 µL of assay buffer.

-

Read fluorescence using a microplate reader at an excitation/emission of ~549/575 nm.[21] A decrease in fluorescence intensity in treated cells compared to controls indicates mitochondrial depolarization.

-

Protocol: Intracellular Reactive Oxygen Species (ROS) Detection

-

Principle (using DCFDA): 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Seed and treat cells as in the TMRE assay.

-

Remove the treatment medium and wash cells with PBS.

-

Load the cells with 10-25 µM DCFDA in PBS or serum-free medium.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells again to remove excess probe.

-

Read fluorescence at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates elevated ROS levels.

-

Data Presentation for Mechanistic Assays

| Mechanistic Assay | Endpoint Measured | Result (vs. Control) | Interpretation |

| Annexin V / PI | Phosphatidylserine Externalization | Increased Annexin V+ population | Induction of Apoptosis |

| Caspase-3/7 Activity | DEVD Substrate Cleavage | Increased Luminescence | Activation of Apoptotic Cascade |

| TMRE Staining | Mitochondrial Membrane Potential | Decreased Fluorescence | Mitochondrial Depolarization |

| DCFDA Staining | Reactive Oxygen Species Levels | Increased Fluorescence | Induction of Oxidative Stress |

Conclusion

By employing this multi-faceted in vitro testing strategy, researchers can move beyond a simple determination of toxicity to build a comprehensive, mechanistic profile of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione. This integrated data package, detailing effects on metabolic health, membrane integrity, apoptotic pathways, and mitochondrial function, is invaluable for guiding further preclinical development, understanding potential liabilities, and ultimately accelerating the journey from compound discovery to therapeutic application.

References

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.

- MTT assay protocol.Abcam.

- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug.Future Med Chem.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

- JC-1 Mitochondrial Membrane Potential Assay.G-Biosciences.

- Caspase-Glo® 3/7 Assay Protocol.

- Neutral Red Uptake Cytotoxicity Assay Introduction.Quality Biological.

- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.Thermo Fisher Scientific.

- In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin.Sigma-Aldrich.

- LDH assay kit guide: Principles and applic

- LDH Cytotoxicity Assay.protocols.io.

- MTT Proliferation Assay Protocol.

- Cell Viability Assays - Assay Guidance Manual.

- Neutral Red Uptake Assay.RE-Place.

- Lactate Dehydrogenase (LDH) Assay Protocol.OPS Diagnostics.

- Annexin V staining assay protocol for apoptosis.Abcam.

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.R&D Systems.

- Caspase-Glo® 3/7 Assay.

- TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric).Assay Genie.

- Mitochondrial Membrane Potential Assay Kit (II).Cell Signaling Technology.

- MTT Cell Proliferation Assay.

- LDH Cytotoxicity Assay Kit II.Sigma-Aldrich.

- ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.

- LDH-Glo™ Cytotoxicity Assay Technical Manual.

Sources

- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. qualitybiological.com [qualitybiological.com]

- 6. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]

- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 19. promega.com [promega.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. assaygenie.com [assaygenie.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione

Welcome to the technical support guide for the synthesis of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione. This molecule is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in its synthesis, improve reaction yields, and ensure the highest purity of the final product.

The synthesis is based on a modified Marckwald synthesis, a reliable method for forming the imidazole-2-thione core.[2] It involves two main stages: the N-alkylation of 4-fluoroaniline and the subsequent acid-catalyzed hydrolysis and cyclization with a thiocyanate salt. Each step has critical parameters that can significantly impact the overall yield and purity.

Recommended Synthetic Protocol

This protocol outlines a standard, optimized procedure. Use this as a baseline for your experiments and for troubleshooting.

Sources

Technical Support Center: High-Purity 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione Purification

Welcome to the technical support guide for the purification of high-purity 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related imidazole-2-thione derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and aim to provide solutions to common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low Yield After Recrystallization

Q: I'm experiencing a significant loss of product after performing recrystallization. What are the likely causes and how can I improve my yield?

A: Low recovery after recrystallization is a common issue that can often be attributed to several factors, primarily related to solvent selection and the cooling process.

Causality Explained: The fundamental principle of recrystallization is that the compound of interest should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor, leading to low yields. Conversely, using an excessive volume of solvent, even a well-chosen one, will have the same effect. The cooling rate also plays a crucial role; rapid cooling can trap impurities and lead to the formation of small, impure crystals, while very slow cooling is key for growing large, high-purity crystals.[1]

Troubleshooting Protocol:

-

Re-evaluate Your Solvent Choice:

-

Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. Common solvents to consider for imidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or hexane/acetone.[2]

-

The "Like Dissolves Like" Principle: As a general rule, solvents with similar functional groups to your compound are often good solubilizers.[3] For 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione, polar aprotic or protic solvents are a good starting point.

-

-

Optimize Solvent Volume:

-

Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding the solvent in small portions to the heated crude material is a good practice to avoid using an excess.[1]

-

-

Control the Cooling Process:

-

Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[4]

-

Once the solution has reached room temperature and crystal formation has begun, you can then place it in an ice bath or refrigerator to maximize precipitation.[4]

-

-

Recover Product from the Mother Liquor:

-

If you suspect a significant amount of product remains in the mother liquor, you can try to recover it. Concentrate the mother liquor by evaporating some of the solvent and then cool it again to induce a second crop of crystals.[4] Be aware that this second crop may be less pure than the first.

-

Issue 2: Persistent Impurities Detected by HPLC/TLC After Purification

Q: My purified 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione still shows the presence of impurities when analyzed by HPLC or TLC. How can I remove these persistent contaminants?

A: The presence of persistent impurities after initial purification attempts, such as a single recrystallization, often indicates that the impurities have similar solubility properties to your target compound or that they are byproducts of the synthesis.

Causality Explained: If an impurity has a solubility profile very similar to your product, recrystallization alone may not be sufficient to achieve high purity. Side reactions during the synthesis can lead to the formation of structurally related byproducts that are difficult to separate.[5] For instance, in syntheses involving imidazole rings, starting materials or intermediates may persist if the reaction does not go to completion.

Troubleshooting Protocol:

-

Employ a Different Purification Technique:

-

Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities.[2][6] For imidazole derivatives, a silica gel stationary phase with a mobile phase gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often successful.[2][7]

-

Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (prep-HPLC) can be used. This technique offers higher resolution than standard column chromatography.

-

-

Optimize Recrystallization with a Solvent/Anti-Solvent System:

-

Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble).

-

Slowly add a "poor" or "anti-solvent" (in which your product is insoluble) until the solution becomes slightly cloudy.

-

Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This can sometimes provide better separation from impurities than a single-solvent recrystallization.

-

-

Consider a Chemical Wash:

-

If the impurity is acidic or basic, a liquid-liquid extraction with a dilute acid or base wash can be effective. For example, if you have a basic impurity, washing an organic solution of your product with a dilute aqueous acid solution can remove it.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for imidazole-2-thione derivatives?

A1: The most frequently employed and effective purification techniques for compounds like 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione are:

-

Recrystallization: This is often the first choice for purifying solid compounds. The selection of an appropriate solvent is critical for success.[1] Ethanol is a commonly used solvent for recrystallizing imidazole derivatives.[8][9]

-

Column Chromatography: This technique is excellent for separating the target compound from impurities with different polarities. A common setup involves a silica gel column with a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent.[2][6][7]

-

Acid-Base Extraction: This method can be used to remove acidic or basic impurities from a crude product mixture.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent should meet the following criteria[1]:

-

The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4°C).

-

The solvent should not react with the compound.

-

The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).

-

The solvent should have a relatively low boiling point for easy removal from the purified crystals.

A systematic approach to solvent selection involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then with heating.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

Solutions:

-

Lower the temperature at which crystallization begins: Add a bit more solvent to the hot solution to decrease the saturation point.

-

Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.

-

Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to the cooled solution.

-